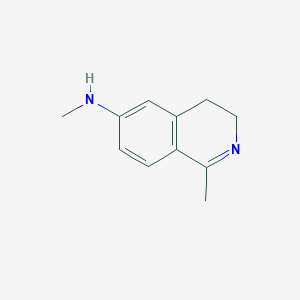

N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine

Overview

Description

“N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” is a chemical compound with the molecular formula C11H14N2 . It has a complex structure that enables exploration of innovative methodologies, making it an indispensable tool for cutting-edge studies.

Synthesis Analysis

A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives, such as “this compound”, has been described in the literature . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14N2/c1-8-11-4-3-10(12-2)7-9(11)5-6-13-8/h3-4,7,12-13H,1,5-6H2,2H3 .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 131-132 degrees Celsius . It has a molecular weight of 174.25 .Scientific Research Applications

Neuroprotective and Neurotoxic Studies

N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine and its derivatives have been extensively studied for their neuroprotective and neurotoxic properties, particularly in the context of Parkinson's disease and other neurological disorders. For instance, compounds related to this compound, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been investigated for their potential role in preventing parkinsonism-like behavior abnormalities. 1MeTIQ, an endogenous amine, was found to be markedly reduced in MPTP-treated mouse brains, a model for Parkinson's disease, suggesting a protective role against the development of parkinsonism (Kotake et al., 1995; Tasaki et al., 1991).

Antidepressant Effects

Research has also explored the antidepressant effects of tetrahydroisoquinoline derivatives. Studies have demonstrated that compounds like 1,2,3,4-tetrahydroisoquinoline exhibit antidepressant-like effects in animal models, which could be linked to their ability to modulate monoaminergic systems (Możdżeń et al., 2014).

Cardiovascular and Arrhythmic Properties

Benzylisoquinoline derivatives have been synthesized and evaluated for their antiarrhythmic activity, suggesting potential applications in cardiovascular research. These compounds have shown efficacy in protecting against ventricular fibrillation in animal models, indicating a possible therapeutic use in arrhythmias (Neumeyer et al., 1977).

Oncological Research

In oncological research, the carcinogenic potential of various isoquinoline derivatives has been compared, with findings indicating that different isomers and derivatives can have varying effects on tumor development. This line of research provides insights into the molecular mechanisms of carcinogenesis and potential strategies for cancer prevention (Lijinsky et al., 1984).

Bone Cement and Composite Applications

In the field of biomaterials, studies have focused on the reactivity and toxicity of tertiary amine activators similar to this compound in the curing of acrylic bone cements and composites. These activators have been analyzed for their leaching behavior and acute toxicity, providing valuable information for the development of safer and more effective materials for orthopedic surgery and dentistry (Liso et al., 1997).

Brain Imaging and Tumor Imaging

Fluorine-18-labeled benzamide analogs, including derivatives of this compound, have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research has implications for the diagnosis and treatment monitoring of various cancers (Tu et al., 2007).

Safety and Hazards

The safety information for “N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

N,1-dimethyl-3,4-dihydroisoquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-11-4-3-10(12-2)7-9(11)5-6-13-8/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRWBEIGHYRWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1C=CC(=C2)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579809 | |

| Record name | N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138976-87-1 | |

| Record name | N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]-](/img/structure/B3047328.png)

![Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-](/img/structure/B3047333.png)

![D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester](/img/structure/B3047334.png)

![9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B3047335.png)

![4-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B3047341.png)